N-Boc-3-bromo-6-nitroindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

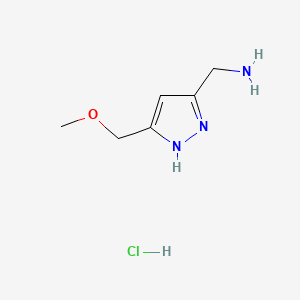

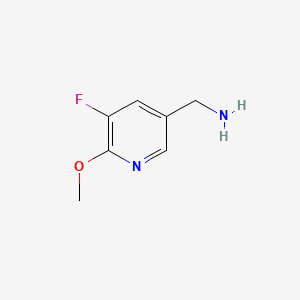

N-Boc-3-bromo-6-nitroindole is a chemical compound with the molecular formula C13H13BrN2O4 . It has a molecular weight of 341.16 and is typically found as a yellow to brown powder or solid .

Synthesis Analysis

The synthesis of 3-nitroindoles, such as N-Boc-3-bromo-6-nitroindole, has been achieved through an electrophilic substitution reaction of indole with ammonium tetramethylnitrate . In this protocol, trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride . This strategy could be applied to construct the skeleton structure of many kinds of bioactive molecules .Molecular Structure Analysis

The IUPAC name of N-Boc-3-bromo-6-nitroindole is tert-butyl 3-bromo-6-nitro-1H-indole-1-carboxylate . The InChI code is 1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-5-4-8(16(18)19)6-11(9)15/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

N-Boc-3-bromo-6-nitroindole is a yellow to brown powder or solid . It has a molecular weight of 341.16 . The storage temperature is room temperature .Applications De Recherche Scientifique

1. Synthesis of Nitroindoles

N-Boc-3-bromo-6-nitroindole is a notable intermediate in the synthesis of various nitroindole derivatives. The research has led to the development of methods for synthesizing 2-nitroindoles via C-2 lithiation of N-Boc-indoles, offering a pathway to a wide range of compounds (Jiang & Gribble, 2002). Additionally, new synthetic routes have been explored for 3-nitroindoles, emphasizing the versatility of N-Boc-protected indoles in constructing complex molecular structures (Nguyen & Kurth, 2013).

2. Asymmetric Catalysis

N-Boc-3-bromo-6-nitroindole has been utilized in the development of asymmetric phase-transfer catalysts. These catalysts have proven effective in nitro-Mannich reactions of isatin-derived N-Boc ketimines, leading to the construction of 3-substituted 3-amino-oxindoles with high yields and good enantioselectivities (Liu et al., 2017). The nitro-Mannich reaction specifically has been enhanced by various catalysts, further emphasizing the role of N-Boc-protected indoles in asymmetric synthesis (Arai, Matsumura, & Masu, 2014).

3. Application in Material Science

Research into the electrochemical polymerization of nitroindoles, including derivatives similar to N-Boc-3-bromo-6-nitroindole, has revealed their potential in creating conducting polymers with notable thermal stability and electrical conductivity. These materials show promise for use in electrochemical sensors and light-emitting materials (Le et al., 2008).

4. Biomedical Applications

The versatility of N-Boc-3-bromo-6-nitroindole is also evident in biomedical research. Derivatives have been synthesized for the rapid release of neuroactive amino acids such as l-glutamate, highlighting their potential in biological experiments and possibly in therapeutic applications (Papageorgiou, Ogden, & Corrie, 2004).

Mécanisme D'action

Target of Action

N-Boc-3-bromo-6-nitroindole is a complex organic compound that is used in various chemical reactions. Indole derivatives, which n-boc-3-bromo-6-nitroindole is a part of, are known to play a significant role in cell biology .

Mode of Action

It’s known that indole derivatives interact with various biological targets, leading to changes in cellular processes . More research is needed to fully understand the specific interactions of N-Boc-3-bromo-6-nitroindole with its targets.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression .

Result of Action

Indole derivatives are known to have various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Propriétés

IUPAC Name |

tert-butyl 3-bromo-6-nitroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-5-4-8(16(18)19)6-11(9)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNILAWQQQYXJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-bromo-6-nitroindole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)

![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)

![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)